molecular formula C8H9N B1598168 4-Cyclopropylpyridine CAS No. 4904-21-6

4-Cyclopropylpyridine

Cat. No.: B1598168
CAS No.: 4904-21-6
M. Wt: 119.16 g/mol
InChI Key: WLQVBFDHWAVUJN-UHFFFAOYSA-N
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Description

Historical Context and Discovery of 4-Cyclopropylpyridine

The exploration of cyclopropyl-substituted pyridines dates back to the mid-20th century. Early work focused on the synthesis and reactivity of these novel structures. One of the key papers in this area was published in 1966 by A. P. Gray and H. Kraus, which described the preparation of a series of this compound derivatives. acs.org A subsequent paper in 1968 by the same research group further investigated the interaction of these cyclopropylpyridines with acids and their behavior under catalytic hydrogenation, contrasting their stability with other related structures. dss.go.th These initial studies laid the groundwork for understanding the chemical behavior of the cyclopropylpyridine scaffold.

Over the years, various synthetic routes to this compound and its derivatives have been developed. These methods include the reaction of 4-vinylpyridine (B31050) with dimethylsulfonium methylide, which yields this compound in good yield. acs.org Other approaches involve the Suzuki coupling reaction of cyclopropylboronic acid with 4-bromopyridine, a method that has become a common strategy for forming carbon-carbon bonds. arkat-usa.orgrsc.org The development of these synthetic methodologies has been crucial for making this compound more accessible for research and application.

Significance of the Pyridine (B92270) and Cyclopropyl (B3062369) Moieties in Chemical Science

The interest in this compound stems from the well-established importance of its constituent parts: the pyridine ring and the cyclopropyl group.

The pyridine moiety is a fundamental scaffold in chemistry. rsc.org It is a component of many natural products, including vitamins like niacin and pyridoxine, and alkaloids. mdpi.comresearchgate.net In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" because its inclusion in a molecule can significantly enhance pharmacological properties. rsc.orgenpress-publisher.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often improves the aqueous solubility and bioavailability of drug candidates. mdpi.comenpress-publisher.com Consequently, pyridine derivatives are found in a vast number of pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov

The cyclopropyl group , while being the simplest cycloalkane, possesses unique structural and electronic properties that make it highly valuable in drug design. scientificupdate.comiris-biotech.de Its three-membered ring is conformationally rigid and introduces a specific three-dimensional geometry into a molecule. iris-biotech.de This rigidity can help to lock a molecule into a bioactive conformation, leading to more favorable binding with a biological target. iris-biotech.denih.gov Furthermore, the C-H bonds in a cyclopropyl ring are stronger and the C-C bonds have enhanced p-character compared to larger alkanes. nih.govresearchgate.net These features often lead to increased metabolic stability by making the group less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The incorporation of a cyclopropyl group can thus enhance a drug's potency, improve its metabolic profile, and reduce off-target effects. nih.govresearchgate.net

Table 1: Key Properties of Pyridine and Cyclopropyl Moieties in Chemical Science

FeaturePyridine MoietyCyclopropyl Moiety
Structural Class Aromatic HeterocycleSaturated Carbocycle
Key Properties Planar structure, polar, weakly basic, hydrogen bond acceptor. mdpi.comenpress-publisher.comStrained three-membered ring, conformationally rigid, enhanced C-C bond p-character. scientificupdate.comnih.gov
Common Roles in Medicinal Chemistry Improves solubility and bioavailability, serves as a pharmacophore, enhances biological activity. rsc.orgenpress-publisher.comIncreases metabolic stability, enhances potency, provides conformational constraint, acts as a rigid linker. scientificupdate.comnih.govhyphadiscovery.com
Examples in Nature/Biology Found in vitamins (niacin, pyridoxine) and co-enzymes (NAD/NADH). mdpi.comnih.govPresent in some natural products and numerous synthetic pharmaceuticals. scientificupdate.com

Current Research Landscape and Future Directions for this compound

In contemporary research, this compound is primarily utilized as a versatile intermediate and building block in the synthesis of more complex molecules, particularly for applications in medicinal chemistry and catalysis.

Recent studies demonstrate its role in constructing novel ligands for biological targets. For instance, chiral cyclopropylpyridine scaffolds have been incorporated into molecules designed to selectively target α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological conditions. acs.org In this context, the cyclopropyl group is strategically used to fine-tune the ligand's shape and properties to achieve desired selectivity over other receptor subtypes. acs.org

The compound is also featured in the development of novel catalytic methods. Research in organic process chemistry has highlighted the use of 4-cyclopropylpyridines in reactions involving radical generation for the construction of new ring systems. acs.org Furthermore, derivatives like 2-chloro-4-cyclopropylpyridine (B599539) are employed as starting materials in cross-coupling reactions, such as iron-catalyzed Suzuki couplings, which offer more sustainable alternatives to traditional palladium-catalyzed methods. rsc.org

The future of research involving this compound is likely to continue along these lines. Its unique combination of a rigid, metabolically robust cyclopropyl group and a versatile pyridine handle makes it an attractive starting point for the discovery of new bioactive compounds. ontosight.ai As synthetic methods become more sophisticated, the strategic incorporation of the this compound motif will aid in the development of novel pharmaceuticals and functional materials. ontosight.aiontosight.ai Its application as a building block in asymmetric synthesis and catalysis is also expected to expand.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-7(1)8-3-5-9-6-4-8/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQVBFDHWAVUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394267
Record name 4-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4904-21-6
Record name 4-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 4 Cyclopropylpyridine

Conventional Synthetic Routes to 4-Cyclopropylpyridine

Cyclization Reactions for Pyridine (B92270) Ring Formation

The fundamental approach to synthesizing pyridine derivatives involves the construction of the heterocyclic ring from acyclic precursors. Classical methods, such as the Chichibabin synthesis, involve the condensation of aldehydes with ammonia (B1221849) to form an imine, which then undergoes cyclization and aromatization to yield the pyridine derivative. numberanalytics.com Another established method is the Bönnemann cyclization, which utilizes the reaction of a nitrile with an alkyne to form the pyridine ring. numberanalytics.com While these methods are foundational in pyridine synthesis, their direct application to produce this compound can be complex and may require multi-step processes.

A more contemporary approach involves the use of 2-(1-alkynyl)-cyclopropyl pyridines in a gold-catalyzed intermolecular tandem cyclization/[4+3] cycloaddition with nitrones. This method leads to the formation of Current time information in Bangalore, IN.oxazepino[5,4-a]indolizines, demonstrating a sophisticated strategy for constructing complex heterocyclic systems which could be adapted for this compound synthesis. researchgate.net

Cyclization Method Reactants Product Type
Chichibabin SynthesisAldehydes, AmmoniaPyridine Derivative
Bönnemann CyclizationNitriles, AlkynesPyridine Derivative
Gold-Catalyzed Cycloaddition2-(1-alkynyl)-cyclopropyl pyridines, Nitrones Current time information in Bangalore, IN.oxazepino[5,4-a]indolizines

Introduction of the Cyclopropyl (B3062369) Group via Vinylpyridine and Diazocompounds

A common strategy for introducing a cyclopropyl group involves the reaction of 4-vinylpyridine (B31050) with a diazocompound. arkat-usa.org Diazo compounds are versatile reagents in organic synthesis, and their reaction with alkenes is a well-established method for forming cyclopropane (B1198618) rings. constructor.universityorganic-chemistry.org For instance, the reaction of 4-vinylpyridine with dimethylsulfonium methylide, a sulfur ylide, can also yield this compound. arkat-usa.orgacs.org This reaction proceeds via a Michael-type addition followed by intramolecular cyclization. In one study, the reaction of various 2- and 4-vinylpyridines with dimethylsulfonium methylide resulted in the corresponding cyclopropylpyridines in yields ranging from 40-91%. acs.org

Starting Material Reagent Product Yield
4-VinylpyridineDiazocompoundThis compoundVaries
4-VinylpyridineDimethylsulfonium methylideThis compound40-91% acs.org

Minisci-Type Reactions for C-4 Alkylation

The Minisci reaction offers a direct method for the C-H functionalization of electron-deficient heterocycles like pyridine. nih.gov However, traditional Minisci-type alkylations often result in a mixture of regioisomers. organic-chemistry.org To achieve regioselectivity at the C-4 position, a blocking group strategy can be employed. This involves the use of a simple maleate-derived blocking group that directs the alkylation exclusively to the C-4 position under acid-free conditions. nih.govorganic-chemistry.org The reaction proceeds through a decarboxylative Minisci alkylation, allowing for the selective introduction of various alkyl groups, including the cyclopropyl group, from carboxylic acid donors. organic-chemistry.org This method is noted for being operationally simple and scalable. organic-chemistry.org

A general procedure for this type of reaction involves adding the pyridinium (B92312) salt, a carboxylic acid, ammonium (B1175870) persulfate, and silver nitrate (B79036) to a biphasic mixture of dichloroethane and water, followed by heating. organic-chemistry.org

Reaction Type Key Features Selectivity
Minisci-Type AlkylationDirect C-H functionalization, Use of blocking groupC-4 regioselective nih.govorganic-chemistry.org

Grignard Reactions for Cyclopropyl Introduction

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgpressbooks.pub The synthesis of this compound can be achieved through the reaction of a suitable pyridine derivative with a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide. audreyli.com This can involve the addition of the Grignard reagent to a 4-substituted pyridine followed by a rearomatization step. For example, the reaction can be performed with a 4-halopyridine in the presence of a suitable catalyst.

The Kulinkovich reaction, a modification of the Grignard reaction, allows for the preparation of cyclopropanol (B106826) derivatives from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org While not a direct route to this compound, this highlights the versatility of Grignard reagents in cyclopropane synthesis.

Reactant 1 Reactant 2 Key Condition Product
4-HalopyridineCyclopropylmagnesium bromideCatalystThis compound
EsterGrignard ReagentTitanium(IV) isopropoxideCyclopropanol derivative organic-chemistry.org

Suzuki Coupling Reactions for Cyclopropyl Introduction

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds. numberanalytics.comresearchgate.net It is a popular choice for introducing a cyclopropyl group onto an aromatic or heteroaromatic ring. audreyli.com The synthesis of this compound can be accomplished by the Suzuki coupling of a 4-halopyridine, such as 4-bromopyridine, with cyclopropylboronic acid. arkat-usa.org This reaction is typically catalyzed by a palladium complex and requires a base. audreyli.comnih.gov

The use of potassium cyclopropyltrifluoroborate (B8364958) as the coupling partner has also been shown to be effective, particularly with less reactive aryl chlorides. nih.gov This method is tolerant of a wide range of functional groups. audreyli.comnih.gov

Pyridine Derivative Coupling Partner Catalyst Product
4-BromopyridineCyclopropylboronic acidPalladium complexThis compound arkat-usa.org
4-ChloropyridinePotassium cyclopropyltrifluoroboratePalladium complexThis compound nih.gov

Alkylation of 4-Picolinium Salts with α,ω-Dibromoalkanes

A one-pot synthesis of 4-cyclopropylpyridinium salts can be achieved through the alkylation of a 4-picolinium salt, such as 1-ethyl-4-methylpyridinium bromide, with an α,ω-dibromoalkane. arkat-usa.orgresearchgate.netresearchgate.net This reaction is often carried out under phase-transfer catalysis (PTC) conditions in a solid-liquid system, using a base like potassium carbonate and acetonitrile (B52724) as the solvent. arkat-usa.org Various phase-transfer catalysts, including crown ethers and quaternary ammonium salts, have been shown to accelerate the reaction. arkat-usa.org This method provides a straightforward route to 4-cyclopropyl-substituted pyridinium compounds.

Starting Material Reagent Conditions Product
1-Ethyl-4-methylpyridinium bromideα,ω-DibromoalkanePhase-Transfer Catalysis, K₂CO₃, Acetonitrile4-Cyclopropylpyridinium salt arkat-usa.org

Cyclopropanation of Pyridine Derivatives

The formation of this compound can be achieved by the direct cyclopropanation of an appropriate pyridine derivative, most commonly 4-vinylpyridine. This approach involves the addition of a carbene or carbene equivalent across the vinyl group's double bond.

Several methods are reported for this transformation:

Reaction with Ylides : A known route involves the reaction of 4-vinylpyridine with dimethylsulfonium methylide. acs.orgarkat-usa.org This ylide acts as a methylene-transfer agent, attacking the activated olefin in a Michael-type condensation to form a carbanion intermediate, which then undergoes intramolecular displacement to yield the cyclopropane ring. acs.org In one study, this reaction produced this compound in a 65.4% yield. acs.org

Reaction with Diazo Compounds : The reaction of 4-vinylpyridine with diazo compounds, such as ethyl diazoacetate, is another established method for forming the cyclopropyl group. acs.orgarkat-usa.org

Simmons-Smith Reaction : The Simmons-Smith reaction is a widely utilized method for converting alkenes into cyclopropanes stereospecifically. mdpi.com This reaction uses a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. While broadly applicable, the rate and success of the Simmons-Smith reaction can be influenced by the solvent and substituents on the substrate. mdpi.com

Dirhodium-Catalysed Reactions : More advanced methods include dirhodium-catalyzed cyclopropanation. These reactions can be highly enantioselective, particularly when using chiral ligands. rsc.org However, the nucleophilic nature of the pyridine nitrogen can sometimes interfere with the catalyst, necessitating specific conditions or catalyst designs to achieve high yields. rsc.org

Treatment of 4-Picolyl Chloride with Acrylate (B77674) Ester or Acrylonitrile (B1666552) and Sodium Hydride

A distinct synthetic pathway to this compound derivatives involves the reaction of 4-picolyl chloride (4-(chloromethyl)pyridine) with activated olefins like acrylate esters or acrylonitrile in the presence of a strong base such as sodium hydride. acs.orgarkat-usa.org In this reaction, the sodium hydride deprotonates the methylene (B1212753) group of 4-picolyl chloride, creating a nucleophilic picolyl anion. This anion then attacks the double bond of the acrylate or acrylonitrile. A subsequent intramolecular cyclization reaction forms the cyclopropane ring.

The yields of the resulting 4-substituted cyclopropylpyridines vary depending on the specific acrylate used, as detailed in the table below.

Reactant (CH2=CHR)R GroupProductYield (%)
Methyl AcrylateCO₂CH₃4-(2-carbomethoxycyclopropyl)pyridine54%
Ethyl AcrylateCO₂C₂H₅4-(2-carbethoxycyclopropyl)pyridine60%
AcrylonitrileCN4-(2-cyanocyclopropyl)pyridine18%
Data sourced from J. Org. Chem., 1966, 31, 399-408. acs.org

Cyclization of Chloropropylpyridine in the Presence of Magnesium Organic Compounds

An intramolecular cyclization approach is also a documented method for creating the cyclopropyl ring. arkat-usa.org This synthesis involves a precursor such as 1-chloro-3-(4-pyridyl)propane. In the presence of a magnesium organic compound, likely a Grignard reagent, the terminal chlorine atom is induced to form a bond with the carbon at the benzylic position, closing the three-membered ring. arkat-usa.org This method is an example of forming the cyclopropane ring from a pre-functionalized aliphatic chain attached to the pyridine core.

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are reflected in advanced approaches to this compound synthesis.

Phase-Transfer Catalysis in Cyclopropylpyridine Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). nih.govdalalinstitute.com This is achieved by a catalyst, often a quaternary ammonium or phosphonium (B103445) salt, which transports a reactive anion from one phase to another where the reaction can occur. dalalinstitute.comcrdeepjournal.org PTC offers advantages such as eliminating the need for expensive anhydrous solvents, increasing reaction rates, and improving yields. dalalinstitute.com

A one-pot synthesis of 4-cyclopropylpyridinium salts has been developed using PTC conditions. The reaction involves the alkylation of 1-ethyl-4-methylpyridinium bromide with 1,2-dibromoethane (B42909) in an acetonitrile solvent with potassium carbonate as the base. arkat-usa.org The efficiency of various phase-transfer catalysts was investigated for this cyclization reaction.

Phase-Transfer CatalystCatalyst TypeRelative Efficiency
15-crown-5 (B104581)Crown EtherHighest
Dicyclohexyl-18-crown-6Crown EtherHigh
Triethylbenzylammonium chloride (TEBA-Cl)Quaternary Ammonium SaltModerate
Ethyltriphenylphosphonium bromideQuaternary Phosphonium SaltLowest
Data sourced from ARKIVOC 2010 (xi) 114-132. arkat-usa.orgresearchgate.net

The study found that crown ethers were particularly effective, and in contrast to simple alkylations, the cyclization required equimolar quantities of the catalyst for optimal results. researchgate.net

Photochemical Organocatalytic Functionalization of Pyridines

A novel, advanced strategy for the functionalization of pyridines has been developed utilizing photochemical organocatalysis. recercat.catresearchgate.net This method allows for the direct C-H functionalization of the pyridine ring, forming a new C(sp²)–C(sp³) bond with high regioselectivity for the C4 position, diverging from classical Minisci-type reactions. recercat.catnih.gov

The process is driven by a dithiophosphoric acid that performs three catalytic roles:

Brønsted Acid : It protonates the pyridine. researchgate.netnih.gov

SET Reductant : Upon excitation by light, it acts as a single-electron transfer (SET) reductant, converting the pyridinium ion into a pyridinyl radical. recercat.catnih.gov

Hydrogen Atom Abstractor : It activates an allylic C(sp³)–H bond on a second substrate to generate an allylic radical. researchgate.netnih.gov

The resulting pyridinyl and allylic radicals then couple to form the functionalized pyridine product. recercat.cat While the published examples focus on allylation, this mechanism represents a significant breakthrough in the radical functionalization of pyridines, offering a new pathway for C4-alkylation. researchgate.netunibo.it

ParameterCondition
Light Source365 nm LED
CatalystDithiophosphoric Acid
Temperature35 °C
Key IntermediatePyridinyl Radical
SelectivityC4-Functionalization
Data sourced from J. Am. Chem. Soc. 2023, 145, 1, 47–52. researchgate.net

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.gov These benefits include superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, improved safety when handling hazardous reagents or exothermic reactions, and greater scalability and reproducibility. nih.govnoelresearchgroup.com

While specific literature detailing the synthesis of this compound via flow chemistry is not prominent, the principles of flow chemistry can be applied to enhance existing batch methods.

Improved Safety and Control : Reactions involving strong bases like sodium hydride (as in the reaction with 4-picolyl chloride) or exothermic processes like Grignard reagent formation (relevant to the cyclization of chloropropylpyridine) can be managed more safely in a microreactor, which dissipates heat efficiently and minimizes the volume of hazardous material at any given time. nih.gov

Enhanced Efficiency : The precise control over residence time and temperature in a flow system can lead to higher yields and selectivity, reducing the formation of byproducts. noelresearchgroup.com

Streamlined Multi-step Synthesis : Flow chemistry enables the integration of multiple reaction and purification steps into a single, automated sequence. nih.govvapourtec.com This could be applied to a multi-step synthesis of this compound to significantly reduce manual labor and processing time. nih.gov

The application of flow technology holds the potential to make the synthesis of this compound and its derivatives safer, more efficient, and more scalable for industrial production. mdpi.com

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of a diverse range of molecules with tailored properties. The following sections detail the synthesis of specific substituted derivatives.

Synthesis of this compound 1-oxide

The synthesis of this compound 1-oxide is most commonly achieved through the direct oxidation of this compound. A prevalent and efficient method for this transformation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

The general reaction scheme is as follows: this compound + m-CPBA → this compound 1-oxide + m-Chlorobenzoic acid

A typical laboratory procedure involves dissolving this compound in a suitable organic solvent, such as dichloromethane, and cooling the solution to 0–5 °C. Subsequently, m-CPBA (typically 1.5 equivalents) is added portion-wise while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for an extended period, often 20-26 hours, to ensure complete conversion. Progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired N-oxide and remove the m-chlorobenzoic acid byproduct, which can involve pH adjustment and extraction procedures.

Reactant/ReagentRoleTypical Conditions
This compoundStarting Material-
m-Chloroperoxybenzoic acid (m-CPBA)Oxidizing Agent1.5 equivalents
DichloromethaneSolvent-
TemperatureReaction Parameter0-5 °C initially, then 20-25 °C
Reaction TimeReaction Parameter20-26 hours

Synthesis of 4-Bromo-2-cyclopropylpyridine (B1520220)

A key method for the synthesis of 4-bromo-2-cyclopropylpyridine is the Sandmeyer reaction, which utilizes an amino-substituted cyclopropylpyridine as the starting material. This reaction provides a regioselective route to introduce a bromine atom onto the pyridine ring. The process involves the diazotization of an aminocyclopropylpyridine, such as 2-amino-5-cyclopropylpyridine, followed by a copper(II) bromide-mediated substitution. nih.gov

The synthesis can be summarized in the following steps:

Diazotization: The amino group of the starting aminocyclopropylpyridine is converted into a diazonium salt using a nitrite (B80452) source, such as amyl nitrite or tert-butyl nitrite, in the presence of an acid. nih.gov

Halogenation: The resulting diazonium salt is then treated with copper(II) bromide (CuBr2), which facilitates the substitution of the diazonium group with a bromine atom, releasing nitrogen gas. wikipedia.org

The reaction is typically carried out in a non-nucleophilic solvent like dibromomethane. nih.gov Optimized conditions for this type of Sandmeyer reaction have been developed to achieve good yields under relatively mild, room temperature conditions. nih.gov

Starting MaterialReagentsSolventKey Transformation
2-Amino-5-cyclopropylpyridineAmyl nitrite, Copper(II) bromide (CuBr2)DibromomethaneDiazotization followed by bromination

Synthesis of 6-Cyclopropylpyridine-3-boronic acid pinacol (B44631) ester

6-Cyclopropylpyridine-3-boronic acid pinacol ester, also known as 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a valuable reagent in organic synthesis, particularly for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. echemi.com

General methodologies for the synthesis of cyclopropyl boronic acid pinacol esters often involve a one-pot, three-step procedure starting from propargylic silyl (B83357) ethers. This involves hydroboration of a terminal acetylene, followed by a Lewis acid-mediated cyclization. While not specific to this exact pyridine derivative, these methods highlight a modern approach to constructing the cyclopropyl boronic ester functionality.

A more direct approach for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction. This would involve the palladium-catalyzed cross-coupling of a suitable halo-substituted cyclopropylpyridine with bis(pinacolato)diboron (B136004) (B2pin2).

Reactant 1Reactant 2CatalystProduct
2-Cyclopropyl-5-bromopyridine (Hypothetical)Bis(pinacolato)diboron (B2pin2)Palladium catalyst (e.g., Pd(dppf)Cl2)6-Cyclopropylpyridine-3-boronic acid pinacol ester

Synthesis of Nthis compound-3,4-diamine

Nthis compound-3,4-diamine is a substituted pyridine derivative that serves as an intermediate in organic synthesis. chembk.comcymitquimica.com While detailed, step-by-step synthesis protocols are not extensively published in readily available literature, its structure suggests a synthesis route likely involving the nucleophilic substitution of a suitable precursor. A plausible approach would be the reaction of a dihalopyridine with cyclopropylamine, followed by the introduction of the second amino group. Alternatively, a nitro-substituted aminopyridine could be a key intermediate, where the nitro group is reduced to an amine in a later step.

A potential synthetic pathway could involve the reaction of 3-amino-4-chloropyridine (B21944) with cyclopropylamine. The reaction would likely be carried out in a suitable solvent and may require heating or the use of a catalyst to facilitate the nucleophilic aromatic substitution.

Synthesis of 4-Cyclo(propyl- and butyl)-1-ethylpyridinium Bromides

The synthesis of 4-cyclopropyl-1-ethylpyridinium bromide and its cyclobutyl analogue has been achieved through the alkylation of a 4-picolinium salt with α,ω-dibromoalkanes under phase-transfer catalysis (PTC) conditions. researchgate.netarkat-usa.org This method involves the treatment of 1-ethyl-4-methylpyridinium bromide with the appropriate dibromide. arkat-usa.org

The use of phase-transfer catalysis is crucial for the efficiency of this reaction. arkat-usa.org The reaction is typically performed in a solid-liquid system using an anhydrous base like potassium carbonate (K2CO3) and acetonitrile as the solvent. arkat-usa.orgresearchgate.net Various phase-transfer catalysts have been investigated, with their effectiveness found to be in the following order: 15-crown-5 > dicyclohexyl-18-crown-6 > triethylbenzylammonium chloride (TEBA-Cl) > ethyltriphenylphosphonium bromide. researchgate.net

Starting MaterialAlkylating AgentBaseCatalystSolvent
1-Ethyl-4-methylpyridinium bromide1,2-DibromoethaneAnhydrous K2CO315-crown-5 (most effective)Anhydrous Acetonitrile

Chiral this compound Synthesis

The synthesis of chiral this compound derivatives is an important area of research, as these compounds can serve as chiral ligands or catalysts in asymmetric synthesis. chiralpedia.com Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. chiralpedia.com

One approach to obtaining chiral this compound derivatives is through the use of chiral catalysts in the cyclopropanation reaction itself. For instance, chiral catalyst-controlled cyclopropanation can lead to the stereoselective synthesis of such compounds.

Another strategy involves the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine, which are effective chiral nucleophilic catalysts. While not directly 4-cyclopropylpyridines, the synthetic principles can be adapted. These syntheses can involve the SNAr (nucleophilic aromatic substitution) reaction of 4-halopyridines with chiral amines or the cyclocondensation of 4-aminopyridine (B3432731) with a chiral auxiliary.

The development of asymmetric organocatalysis, a field recognized with a Nobel Prize, offers powerful tools for such transformations. chiralpedia.com For example, a chiral amine or a chiral phase-transfer catalyst could be employed to induce enantioselectivity in the formation of a cyclopropylpyridine scaffold.

Reactivity and Reaction Mechanisms of 4 Cyclopropylpyridine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring, due to the electronegativity of the nitrogen atom, is generally less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org The nitrogen atom deactivates the ring, making direct substitution challenging. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions, the pyridine nitrogen can be protonated, further deactivating the ring. wikipedia.org

For 4-cyclopropylpyridine, the cyclopropyl (B3062369) group, while possessing some ability to stabilize an adjacent positive charge, does not sufficiently activate the pyridine ring to overcome its inherent low reactivity towards electrophiles. Consequently, direct electrophilic substitution on the pyridine ring of this compound is not a commonly employed synthetic strategy. When such reactions do occur, they typically require harsh conditions and may result in a mixture of products with low yields. The substitution is generally directed to the position para to the bromine in 4-Bromo-2-cyclopropylpyridine (B1520220), influenced by the electron-deficient nature of the pyridine ring.

N-Oxide Reactivity and Functionalization of this compound 1-oxide

The formation of this compound 1-oxide significantly alters the reactivity of the pyridine ring. The N-oxide group is an activating group that enhances the ring's susceptibility to both electrophilic and nucleophilic attack. bhu.ac.in This is attributed to the ability of the oxygen atom to donate electron density into the ring through resonance, which creates regions of high electron density at the C-2 and C-4 positions. bhu.ac.in

The oxidation of this compound to its N-oxide is a straightforward and efficient process, commonly achieved using oxidizing agents like m-Chloroperoxybenzoic acid (m-CPBA). This transformation paves the way for a variety of functionalization reactions. For instance, the activated C-4 position becomes a prime target for nucleophilic attack.

The increased reactivity of the C-4 position in the N-oxide derivative also facilitates radical addition reactions. This provides an alternative route for introducing various functional groups at this position.

Alkylation Reactions at the C-4 Position

Direct alkylation at the C-4 position of this compound is generally not feasible due to the presence of the cyclopropyl group. However, the concept of C-4 alkylation is highly relevant in the broader context of pyridine chemistry. The direct, position-selective C-4 alkylation of the parent pyridine ring has been a significant challenge in synthetic chemistry. nih.gov

A notable strategy to achieve C-4 alkylation involves the use of a blocking group, such as one derived from maleic acid, which directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov While not a direct reaction on this compound itself, this methodology highlights the advanced strategies required to functionalize the C-4 position of pyridines.

Reactions Involving the Cyclopropyl Group

The cyclopropyl group in this compound is not merely a passive substituent; it actively participates in a range of chemical transformations.

Ring-Opening Reactions of the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under certain conditions. acs.orgrecercat.cat This reactivity can be triggered by acidic conditions or through radical-mediated pathways. dss.go.thresearchgate.net For example, under photochemical conditions, this compound can undergo ring-opening to form a stabilized benzylic radical intermediate, which can then participate in further reactions. researchgate.netacs.org

A study on the photochemical functionalization of pyridines demonstrated that both C2- and C4-cyclopropylpyridines underwent ring-opening to yield the corresponding products in moderate yields. recercat.catacs.org This highlights the potential to use the cyclopropyl group as a masked functional group that can be unveiled under specific reaction conditions.

ReactantConditionsProductYield (%)
C2-CyclopropylpyridineStandard photochemical conditionsRing-opened product51
Cthis compoundStandard photochemical conditionsRing-opened product45

Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes with Pyridine Directing Groups

The pyridine nitrogen in cyclopropylpyridines can act as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the selective functionalization of the cyclopropane (B1198618) ring. However, the outcome of these reactions is highly sensitive to the substitution pattern on the pyridine ring and the specific oxidant used. nih.govsorbonne-universite.fr

In some cases, instead of C-H functionalization, C-C bond activation and ring-opening of the cyclopropane occur. nih.govsorbonne-universite.fr For instance, studies on 2-cyclopropylpyridines have shown that the reactivity is extremely sensitive to substituents on the pyridine ring. nih.govsorbonne-universite.fr

Radical Functionalization Pathways

Radical-mediated reactions offer a powerful tool for the functionalization of this compound. smolecule.com The generation of pyridinyl radicals, typically through single-electron reduction of pyridinium (B92312) ions, opens up unique reactivity pathways that differ from classical Minisci chemistry. recercat.catresearchgate.net

A photochemical method has been reported for the functionalization of pyridines with radicals derived from allylic C-H bonds. researchgate.net This approach relies on the generation of a pyridinyl radical that can effectively couple with an allylic radical. recercat.catresearchgate.net The cyclopropyl group can also be involved in these radical pathways, as evidenced by the ring-opening reactions discussed previously. These radical functionalization strategies provide a versatile platform for the synthesis of complex pyridine derivatives. researchgate.net

Minisci Decarboxylative Alkylations

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles, such as pyridine and its derivatives. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocyclic ring. wikipedia.org Decarboxylative Minisci reactions specifically utilize carboxylic acids as the source of the alkyl radicals, which are generated through an oxidative decarboxylation process. wikipedia.orgchim.it

The general mechanism for the Minisci decarboxylative alkylation proceeds through the following key steps. wikipedia.orgchim.it First, an oxidizing agent, often in combination with a silver salt catalyst, initiates the formation of an alkyl radical from a carboxylic acid via oxidative decarboxylation. wikipedia.org The generated alkyl radical then attacks the electron-deficient pyridinium ring, which is formed under the acidic reaction conditions. wikipedia.orgchim.it This addition results in a radical cation intermediate. chim.it Finally, rearomatization occurs, typically through oxidation, to yield the C-alkylated pyridine product. chim.it

A significant challenge in Minisci reactions is controlling the regioselectivity, as they can often lead to a mixture of isomers. wikipedia.orgorganic-chemistry.org However, strategies have been developed to achieve high regioselectivity. For instance, the use of a removable blocking group on the pyridine nitrogen can direct the alkylation specifically to the C-4 position. organic-chemistry.orgchemrxiv.org This approach prevents reaction at other positions and allows for the synthesis of specific isomers. organic-chemistry.org

Research has demonstrated the application of Minisci decarboxylative alkylations to a variety of pyridines, including this compound. organic-chemistry.orgamazonaws.com These methods often employ simple and scalable procedures. organic-chemistry.org For example, a common protocol involves reacting the pyridinium salt with a carboxylic acid in the presence of an oxidant like ammonium (B1175870) persulfate and a catalytic amount of silver nitrate (B79036) in a biphasic solvent system. organic-chemistry.org

The versatility of the Minisci reaction is highlighted by its compatibility with a wide range of carboxylic acids, enabling the introduction of diverse primary, secondary, and tertiary alkyl groups onto the pyridine ring. wikipedia.orgorganic-chemistry.org This method is particularly valuable as it allows for the formation of C-C bonds with alkyl groups that are not prone to rearrangement, a common issue in other alkylation methods like Friedel-Crafts reactions. wikipedia.org

Recent advancements in photoredox catalysis have also been applied to Minisci-type reactions, offering milder and more sustainable conditions. researchgate.netnih.gov These methods can proceed under redox-neutral conditions, avoiding the need for strong oxidants and expanding the functional group tolerance of the reaction. nih.gov

Below is a table summarizing representative conditions and findings for the Minisci decarboxylative alkylation of pyridines.

Pyridine DerivativeCarboxylic AcidReaction ConditionsProductYield (%)Reference
Pyridinium saltVarious carboxylic acids(NH₄)₂S₂O₈, AgNO₃, DCE/H₂O, 50 °CC-4 alkylated pyridinesVaries organic-chemistry.org
This compoundNot specifiedNot specifiedC-4 alkylated this compoundNot specified amazonaws.com
PyridinePivalic acidAgNO₃, (NH₄)₂S₂O₈, H₂SO₄2-tert-butylpyridineNot specified wikipedia.org

Spectroscopic Characterization and Structural Analysis of 4 Cyclopropylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 4-cyclopropylpyridine, offering precise insights into its chemical structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group exhibit characteristic signals. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Specifically, the protons at the 2 and 6 positions (ortho to the nitrogen) are generally found at a different chemical shift than the protons at the 3 and 5 positions (meta to the nitrogen).

The protons of the cyclopropyl group resonate in the upfield region. The methine proton (CH) attached to the pyridine ring and the methylene (B1212753) protons (CH₂) of the cyclopropyl ring have distinct chemical shifts, usually observed between δ 0.6 and 1.2 ppm.

For derivatives of this compound, such as this compound 1-oxide, the chemical shifts of the pyridine ring protons are affected by the N-oxide group, typically shifting to the range of δ 7.5–8.5 ppm, while the cyclopropyl protons remain in the δ 0.5–1.5 ppm region.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and a Derivative.

CompoundProtonChemical Shift (δ, ppm)
This compoundPyridine H-2, H-6~8.4
Pyridine H-3, H-5~7.0
Cyclopropyl CH~1.9
Cyclopropyl CH₂~1.0, ~0.7
4-Bromo-2-cyclopropylpyridine (B1520220)Pyridine Protons7.0-8.5
Cyclopropyl CH₂ Protons0.6-1.2

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbon atoms of the pyridine ring are typically found in the aromatic region of the spectrum (δ 110-160 ppm). The carbon atom attached to the cyclopropyl group (C-4) has a characteristic chemical shift. For instance, in 2-chloro-4-cyclopropylpyridine (B599539), the pyridine carbons appear at δ 162.0, 139.6, 122.9, and 121.8 ppm. amazonaws.com

The carbons of the cyclopropyl group resonate at higher field (upfield), with the methine carbon appearing at a different shift than the two equivalent methylene carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative.

CompoundCarbonChemical Shift (δ, ppm)
2-Chloro-4-cyclopropylpyridinePyridine C-2162.0 amazonaws.com
Pyridine C-4139.6 amazonaws.com
Pyridine C-3, C-5122.9 amazonaws.com
Pyridine C-6121.8 amazonaws.com

Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent and substituents.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to further elucidate the structure of this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com For this compound, COSY spectra would show correlations between the protons on the pyridine ring and between the methine and methylene protons of the cyclopropyl group. This is crucial for unambiguously assigning the proton signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the conformation and stereochemistry of molecules. In derivatives of this compound, NOESY can help to understand the spatial relationship between the cyclopropyl group and substituents on the pyridine ring.

These advanced NMR methods are often used in combination with ¹H and ¹³C NMR to provide a comprehensive structural analysis. slideshare.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acdlabs.com In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound (C₈H₉N), the expected molecular weight is approximately 119.16 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. cmu.edu The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the cyclopropyl group or cleavage of the pyridine ring, leading to characteristic fragment ions. For instance, the fragmentation of related N-oxide derivatives often shows loss of the oxygen atom and fragmentation of the cyclopropyl ring. vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy.

X-ray Crystallography and Diffraction Studies

Studies on related compounds, such as derivatives of 4-pyrrolidino pyridine, have utilized single-crystal X-ray diffraction to analyze the molecular packing and supramolecular interactions in the crystal lattice. mdpi.com For this compound, X-ray crystallography can confirm the planar structure of the pyridine ring and the geometry of the cyclopropyl substituent. It can also reveal the presence of different conformers in the solid state. For example, gas-phase electron diffraction studies, a related technique, have shown that this compound exists as a mixture of conformers. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational modes for this compound include:

C-H stretching vibrations of the aromatic pyridine ring (typically above 3000 cm⁻¹) and the aliphatic cyclopropyl group (typically below 3000 cm⁻¹). pressbooks.pub

C=C and C=N stretching vibrations of the pyridine ring, which appear in the 1600-1400 cm⁻¹ region.

C-H bending vibrations of the cyclopropyl group.

For derivatives like this compound 1-oxide, a characteristic N-O stretching band would be observed, typically around 1270 cm⁻¹. The IR spectrum of the hydrochloride salt of this compound would show additional bands related to the N-H bond and the salt linkage. spectrabase.com

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. libretexts.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the types of chemical bonds and functional groups present. libretexts.org For organic molecules, the absorbing groups are known as chromophores. msu.edu

In this compound, the primary chromophores are the pyridine ring and the cyclopropyl group. The pyridine ring contains π-electrons in its aromatic system and a non-bonding pair of electrons (n-electrons) on the nitrogen atom. The cyclopropyl group, while a saturated ring, has C-C sigma bonds with significant p-character, allowing it to engage in conjugation with adjacent unsaturated systems. This interaction between the cyclopropyl ring and the pyridine ring influences the electronic transitions and, consequently, the UV-Vis spectrum.

The electronic transitions expected for this compound include:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugation of the cyclopropyl group with the pyridine ring is expected to lower the energy of this transition compared to unsubstituted pyridine, causing a shift in the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift). msu.edu

n → π* transitions: This transition involves promoting a non-bonding electron from the nitrogen atom to a π* antibonding orbital of the pyridine ring. These transitions are generally of lower energy and much lower intensity (lower molar absorptivity, ε) compared to π → π* transitions. libretexts.org

The exact position and intensity of these absorption bands are sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents. libretexts.org While specific spectral data for this compound hydrochloride is available, a generalized summary of its chromophoric system is presented below. spectrabase.com

Chromophore SystemExpected Electronic TransitionTypical Absorption RegionExpected Intensity (ε)
Conjugated Pyridine Ringπ → πUltraviolet (UV)High (ε > 10,000 L·mol⁻¹·cm⁻¹)
Nitrogen Heteroatomn → πNear-UV / VisibleLow (ε < 1,000 L·mol⁻¹·cm⁻¹)

Conformational Analysis and Isomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. Stereoisomers, in particular, have the same connectivity but differ in the spatial orientation of their atoms. lumenlearning.com this compound exhibits conformational isomerism, a type of stereoisomerism where different spatial arrangements, or conformers, arise from rotation around a single bond. arkat-usa.org In this case, rotation occurs around the C-C single bond connecting the cyclopropyl group to the pyridine ring.

Experimental and theoretical studies have shown that this compound primarily exists as a mixture of two stable conformers (or rotamers). arkat-usa.orgresearchgate.net These are defined by the dihedral angle between the plane of the cyclopropyl ring and the plane of the pyridine ring.

Bisected Conformation: This is the most stable conformer, representing the global energy minimum. arkat-usa.org In this arrangement, the plane of the pyridine ring bisects the angle of the cyclopropyl ring. This geometry maximizes the orbital overlap between the p-orbitals of the aromatic ring and the Walsh orbitals of the cyclopropyl ring, leading to favorable electronic stabilization.

Perpendicular Conformation: This conformer represents a local energy minimum, meaning it is stable but higher in energy than the bisected form. arkat-usa.org Here, the plane of the pyridine ring is perpendicular to the plane of the cyclopropyl ring. This orientation results in minimal electronic conjugation between the two rings.

Gas-phase electron diffraction studies have determined that this compound exists as a conformational mixture, with the bisected form being predominant. researchgate.net The energy difference between these two conformers is small, allowing for their co-existence at room temperature. The transition between them occurs via internal rotation over a relatively low energy barrier. For the analogous molecule, cyclopropylbenzene, theoretical calculations have estimated this barrier. acs.org

PropertyBisected ConformerPerpendicular Conformer
Relative EnergyGlobal Minimum (More Stable)Local Minimum (Less Stable)
Population (Gas Phase)~71% researchgate.net~29%
DescriptionPyridine ring plane bisects the cyclopropyl ring.Pyridine ring plane is perpendicular to the cyclopropyl ring plane.
Electronic ConjugationMaximizedMinimized
Calculated Energy DifferenceReference (0 kcal/mol)0.16 - 0.99 kcal/mol higher acs.org
Data for the analogous molecule cyclopropylbenzene, used for comparative purposes.

Computational Chemistry and Theoretical Studies of 4 Cyclopropylpyridine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. explorationpub.cominpressco.com It is frequently employed for the geometric optimization of molecules to predict their most stable three-dimensional structures. researchgate.netresearchgate.net In a typical DFT calculation, a functional, such as B3LYP, is combined with a basis set, like 6-31G* or 6-311G++, to approximate the solution to the Schrödinger equation. researchgate.netresearchgate.net The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface, which represents a stable conformation of the molecule. explorationpub.com

Table 1: Illustrative Optimized Geometric Parameters for 4-Phenylpyrimidine (4-PPy) researchgate.net

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (phenyl) 1.387 - 1.398 C-C-C (phenyl) 119.5 - 120.4
C-H (phenyl) 1.082 - 1.087 H-C-C (phenyl) 119.7 - 120.2
C-N (pyrimidine) 1.334 - 1.339 C-N-C (pyrimidine) 116.6
C-C (inter-ring) 1.484 C-C-N 116.1 - 122.5

The electronic properties of 4-cyclopropylpyridine, such as the distribution of electron density and the molecular orbital energies, are also elucidated through DFT calculations. These properties are fundamental to understanding the molecule's reactivity and spectroscopic behavior.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO having a specific energy level. ossila.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. schrodinger.comirjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

The HOMO and LUMO energies can be calculated using DFT methods. irjweb.com While specific values for this compound were not found, the following table presents illustrative HOMO, LUMO, and energy gap values for a related triazine derivative, demonstrating the typical output of such an analysis. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap irjweb.com

Molecular Orbital Energy (eV)
HOMO -6.2967
LUMO -1.8096
Energy Gap (ΔE) 4.4871

Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Reactivity Indices and Molecular Electrostatic Potential Mapping

Reactivity indices derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. irjweb.com These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com Electronegativity indicates the power of an atom or group to attract electrons, while chemical hardness is a measure of resistance to change in electron distribution. irjweb.com The electrophilicity index quantifies the ability of a species to accept electrons. irjweb.com

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It illustrates the charge distribution and is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. researchgate.net For 4-alkylpyridines, the nitrogen atom is expected to be a region of negative electrostatic potential, making it a primary site for interaction with electrophiles. rsc.org

To quantify the charge distribution, atomic charges can be calculated using methods such as Mulliken population analysis. researchgate.netresearchgate.net This method partitions the total electron population among the atoms in a molecule, providing insight into the local electronic environment. researchgate.net It's important to note that different methods for calculating atomic charges exist, and the choice of method can influence the resulting values. materialsproject.orglu.se

Conformational Energy Landscapes and Torsional Potentials

The three-dimensional structure of a flexible molecule like this compound is not static. The cyclopropyl (B3062369) group can rotate relative to the pyridine (B92270) ring, leading to different spatial arrangements known as conformations. libretexts.org The study of the relative energies of these conformers and the energy barriers between them is known as conformational analysis. libretexts.org

A key method for this analysis is the calculation of the potential energy surface (PES) by performing a torsional or potential energy scan. qcware.comq-chem.comcresset-group.comyoutube.com This involves systematically changing a specific dihedral angle—in this case, the angle defining the orientation of the cyclopropyl group relative to the pyridine ring—and calculating the energy at each step while optimizing the rest of the molecular geometry. qcware.comq-chem.comcresset-group.comyoutube.com The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformations as minima and the transition states between them as maxima. libretexts.org

Experimental and theoretical studies have shown that this compound exists as a mixture of conformers. researchgate.net The two primary conformations are the bisected and perpendicular forms. researchgate.netmsu.edu In the bisected conformation, one of the C-C bonds of the cyclopropyl ring eclipses the C4-C(cyclopropyl) bond, while in the perpendicular conformation, a C-H bond of the cyclopropyl ring eclipses the C4-C(cyclopropyl) bond. msu.edu Studies have indicated that the bisected conformer is the dominant and therefore more stable form. researchgate.net The energy difference between these conformers can be determined from the torsional potential energy curve. ethz.ch

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations are a class of methods that solve the Schrödinger equation from first principles, without the use of empirical parameters. kpi.ua These methods, such as Hartree-Fock and post-Hartree-Fock techniques, are fundamental to computational chemistry and provide a rigorous approach to studying molecular properties. kpi.ua

The molecular structure and conformation of this compound have been investigated using ab initio quantum chemical calculations in conjunction with gas-phase electron diffraction (GED) experiments. researchgate.netacs.org Gas electron diffraction is an experimental technique that provides information about the geometric arrangement of atoms in a gaseous molecule by analyzing how a beam of electrons is scattered by the molecule. caltech.eduwikipedia.orgaps.org The combination of experimental GED data with high-level ab initio calculations allows for a very precise determination of the molecular structure, including bond lengths and angles. researchgate.netacs.org These studies have confirmed the presence of a conformational mixture for this compound in the gas phase. researchgate.net

Applications of 4 Cyclopropylpyridine in Advanced Chemical Research

Ligand Design and Catalysis

In the field of catalysis, the electronic and steric properties of ligands coordinated to a metal center are paramount in dictating the catalyst's activity, selectivity, and stability. Pyridine (B92270) and its derivatives are fundamental N-heterocyclic ligands widely employed in transition metal catalysis. The nitrogen atom's lone pair of electrons allows it to act as a strong σ-donor, while the π-system of the ring can participate in π-backbonding. The introduction of a cyclopropyl (B3062369) group at the 4-position of the pyridine ring introduces specific modifications to these properties, influencing its role in catalytic systems.

While specific studies detailing the extensive use of 4-cyclopropylpyridine as a primary ligand in widely commercialized transition metal-catalyzed reactions are not abundant, its role can be understood by examining the function of analogous pyridine-based ligands. The catalytic efficacy of a metal complex is heavily influenced by the electronic and steric environment created by its ligands. researchgate.net

The cyclopropyl group is known to possess σ-aromaticity and can donate electron density to the pyridine ring through inductive and hyperconjugative effects. This subtle electron-donating nature can increase the electron density at the nitrogen atom, enhancing its σ-donating capability to the metal center. A more electron-rich metal center can, in turn, influence key steps in a catalytic cycle, such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the pyridine ligand can affect the stability and reactivity of the active Pd(0) and Pd(II) species. researchgate.net

Conversely, steric hindrance is a critical factor in controlling selectivity. nih.gov While the cyclopropyl group is relatively small, its rigid structure provides a defined steric profile in the space around the metal center. This can influence substrate approach and product selectivity, particularly in reactions where precise control over the spatial arrangement of reactants is necessary. The balance between these electronic and steric effects makes this compound a potentially tunable ligand for optimizing catalytic performance in reactions like Suzuki-Miyaura coupling, Heck reactions, and C-H activation. mdpi.commdpi.com

Enantioselective catalysis, the synthesis of a specific chiral product, relies on the use of chiral catalysts. A common strategy involves using chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. While this compound itself is achiral, it serves as a scaffold for the design of new chiral ligands.

Chirality can be introduced to the this compound framework in several ways. For instance, substituents can be added to the cyclopropyl ring, creating stereogenic centers. The synthesis of such chiral derivatives would yield ligands capable of inducing asymmetry in metal-catalyzed reactions.

A prominent approach in the broader field of pyridine-based ligands is the creation of "planar-chiral" derivatives. This has been successfully demonstrated with derivatives of 4-(dimethylamino)pyridine (DMAP), where the pyridine ring is π-complexed to a metal, and a substituent is placed at the 2-position, breaking the molecule's symmetry. scispace.com This concept could be extended to this compound. Furthermore, dual catalytic systems combining a transition metal with a chiral pyridine-based Lewis base have shown significant promise in asymmetric synthesis. For example, a system featuring silver acetate (B1210297) and a chiral pyrrolidinopyridine (PPY) was developed for the highly stereoselective synthesis of complex bispirocyclopentene structures. researchgate.net These examples highlight the potential for developing novel chiral catalysts based on the this compound scaffold for applications in asymmetric synthesis. nih.govmdpi.com

A significant development involving pyridine derivatives is in the realm of metal-free, transition-metal-like catalysis. Research has demonstrated an innovative catalytic system using a commercial diboron(4) compound in conjunction with a pyridine cocatalyst to facilitate a radical [3+2] cycloaddition of cyclopropanes and alkenes. chemrxiv.org This system represents a novel, green, and efficient alternative to traditional transition metal-based catalysts for this type of transformation.

In this catalytic cycle, the pyridine derivative plays a crucial role in generating and mediating the transfer of boronyl radicals from the diboron(4) catalyst. The process is believed to involve the coordination of the pyridine to the boron, which facilitates the homolytic cleavage of the B-B bond, forming a pyridine-stabilized boronyl radical species. This radical then initiates the cycloaddition cascade. This pyridine-assisted radical relay catalysis broadens the substrate scope for these reactions under metal-free conditions. chemrxiv.org This application showcases the utility of pyridine derivatives like this compound not just as ligands for metals, but as key components in innovative, non-traditional catalytic systems.

Materials Science

The rigid structure and defined coordination vector of this compound make it an attractive building block, or "tecton," for the construction of functional materials. Its pyridine nitrogen atom provides a reliable coordination site for linking to metal ions, while the cyclopropyl group offers a distinct structural element that can be used to tune the final properties of the material.

This compound is a valuable component in the crystal engineering of coordination polymers and metal-organic frameworks (MOFs). In these materials, metal ions or clusters (nodes) are linked together by organic molecules (linkers) to form one-, two-, or three-dimensional networks. The pyridine moiety is a classic functional group used in linkers for MOF synthesis.

Table 1: Examples of Pyridine-Based Linkers in Coordination Polymers and MOFs

Linker ClassRole of Pyridine MoietyPotential Influence of Substituents (like Cyclopropyl)
Simple PyridylsMonodentate or bidentate coordination to metal nodes.Modulates framework topology, pore size, and surface chemistry.
Pyridyl CarboxylatesCombines N-coordination with carboxylate binding for higher connectivity.Affects the angle and distance between metal nodes, influencing network geometry.
TerpyridinesTridentate chelation, forming stable metal complexes as nodes or linkers.Fine-tunes the electronic properties and steric environment of the metal centers within the framework. nih.gov

The field of organic electronics utilizes carbon-based molecules and polymers as semiconducting materials in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). Pyridine-containing compounds are often incorporated into these materials due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport (n-type semiconducting behavior).

The integration of this compound into organic semiconductors offers a strategy to tune material properties. The properties of organic semiconductor films are highly dependent on molecular packing, solubility, and electronic energy levels. The introduction of the cyclopropyl group can:

Modify Solubility: The aliphatic cyclopropyl group can enhance the solubility of the molecule in organic solvents, which is crucial for solution-based processing techniques like inkjet printing of electronic circuits.

Influence Molecular Packing: The specific shape of the cyclopropyl substituent can alter how molecules arrange themselves in the solid state, which directly impacts charge carrier mobility.

Tune Electronic Properties: The subtle electronic effects of the cyclopropyl group can shift the frontier molecular orbital (HOMO/LUMO) energy levels of the material, allowing for better energy level alignment with other materials in a device, thereby improving efficiency.

Patents and research describe organic semiconductor materials containing pyridine units for various optoelectronic applications, underscoring the importance of this class of compounds in developing next-generation flexible and low-cost electronic devices.

Functional Materials Development

The development of functional materials, which are materials designed with specific, often tunable, properties for targeted applications, represents a significant area of modern materials science. While direct and extensive research on the incorporation of this compound into functional materials is still an emerging field, the inherent properties of its constituent moieties—the pyridine ring and the cyclopropyl group—suggest considerable potential. Pyridine and its derivatives are well-established building blocks in the synthesis of functional polymers and coordination frameworks due to the coordinating ability of the nitrogen atom.

For instance, pyridine derivatives such as 4-vinylpyridine (B31050) have been successfully utilized in the synthesis of functional microspheres through polymerization processes. mdpi.com These materials can be tailored for specific applications like the sorption of pharmaceuticals from aqueous solutions. mdpi.com The pyridine nitrogen can also act as a coordination site for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netnih.gov These materials are of great interest for applications in gas storage, catalysis, and sensing. The introduction of a cyclopropyl group at the 4-position of the pyridine ring can influence the electronic properties and steric hindrance of the ligand, potentially leading to the formation of novel functional materials with unique structural and electronic characteristics.

Table 1: Potential Applications of this compound in Functional Materials

Material TypePotential Role of this compoundPotential Applications
Functional Polymers As a monomer or a functional comonomer in polymerization reactions.Sorbents, catalysts, responsive materials.
Coordination Polymers/MOFs As an organic linker to coordinate with metal centers.Gas storage, separation, catalysis, sensing.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between the components are governed by non-covalent forces. nih.gov Molecular recognition, a key concept within supramolecular chemistry, involves the specific binding of a "guest" molecule to a complementary "host" molecule. The pyridine moiety is a common participant in supramolecular assemblies due to its ability to engage in hydrogen bonding, π-π stacking, and metal coordination.

While specific studies detailing the supramolecular chemistry of this compound are not abundant, the principles governing the behavior of other pyridine derivatives can be extrapolated. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions. The cyclopropyl group, with its unique electronic nature and steric bulk, can influence the geometry and stability of the resulting supramolecular architectures.

Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity, and a guest molecule that fits within it. researchgate.netnih.govmdpi.comnih.gov This interaction can lead to changes in the physical and chemical properties of the guest, such as increased solubility or stability. Cyclodextrins are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar guest molecules in aqueous solutions. mdpi.com

Given the presence of the nonpolar cyclopropyl group and the aromatic pyridine ring, this compound is a potential candidate for encapsulation within host molecules like cyclodextrins. The size and shape of the cyclopropylpyridine molecule would be critical factors in determining the stability of the resulting inclusion complex. Such host-guest systems could find applications in drug delivery, catalysis, and the development of molecular sensors. Research on similar molecules, such as 4-aminopyridine (B3432731), has demonstrated their ability to form stable inclusion complexes with cyclodextrins. researchgate.net

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.orgresearchgate.net Pyridine-containing molecules have been shown to self-assemble into a variety of architectures, including one-dimensional nanostructures and more complex arrangements. rsc.org The directionality of the interactions involving the pyridine nitrogen and the planar nature of the aromatic ring are key drivers in these assembly processes.

The introduction of a cyclopropyl group at the 4-position can be expected to modulate the self-assembly behavior of the pyridine unit. The steric bulk of the cyclopropyl group could influence the packing of the molecules in the solid state or in solution, potentially leading to the formation of novel supramolecular structures. The electronic effects of the cyclopropyl group could also alter the strength of intermolecular interactions, thereby affecting the thermodynamics and kinetics of the self-assembly process.

Molecular machines are single molecules or small groups of molecules that can perform a mechanical-like movement in response to an external stimulus. Molecular switches are a fundamental component of such machines, capable of reversibly changing between two or more stable states. researchgate.net Photochromic compounds, which change their properties upon irradiation with light, are often used in the construction of molecular switches.

Intermediate in Complex Organic Synthesis

One of the most significant applications of this compound is its role as an intermediate in the synthesis of more complex organic molecules. echemi.com The pyridine ring can be functionalized at various positions, and the cyclopropyl group can also participate in or influence chemical transformations. The synthesis of derivatives of this compound allows for the introduction of this structural motif into a wide range of target molecules. For example, cyclopropyl(4-pyridyl) ketone can be synthesized from 4-cyanopyridine (B195900) and a cyclopropyl Grignard reagent, providing a key intermediate for further elaboration. chemicalbook.com

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry and agrochemistry. nih.govnih.govagropages.comresearchgate.net The incorporation of a cyclopropyl group can have a profound impact on the biological activity of a molecule. The cyclopropyl group is often used as a bioisostere for other chemical groups and can improve metabolic stability, binding affinity, and cell permeability.

The use of this compound as a building block allows for the introduction of the 4-cyclopropylpyridyl moiety into new drug candidates and agrochemicals. For instance, a patent has disclosed herbicidal compositions that include derivatives of this compound, highlighting its relevance in the agrochemical industry. google.com Furthermore, the synthesis of pyrano[3,2-c]pyridones, which have shown antiproliferative and antitubulin activities, often involves the use of pyridine-containing starting materials. The strategic incorporation of a this compound unit into such scaffolds could lead to the discovery of novel and potent biologically active compounds.

Table 2: Examples of Biologically Active Scaffolds and the Potential Role of this compound

Biologically Active ScaffoldGeneral ApplicationPotential Role of this compound
Pyrano[3,2-c]pyridones Anticancer agentsAs a starting material or intermediate to introduce the 4-cyclopropylpyridyl group.
Herbicidal Compounds AgrochemicalsAs a core structural component of the active ingredient.
Various Pharmaceuticals Diverse therapeutic areasAs a building block to enhance biological activity and pharmacokinetic properties.

Precursor for Pharmaceutical Intermediates

This compound serves as a crucial starting material in the synthesis of complex pharmaceutical intermediates, which are essential building blocks for the development of novel therapeutic agents. Its unique chemical structure, featuring a pyridine ring activated by an electron-donating cyclopropyl group, makes it a versatile substrate for a variety of organic transformations. This section delves into the detailed research findings on the application of this compound as a precursor in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its role in the development of potent kinase inhibitors.

One of the most significant applications of this compound in medicinal chemistry is in the synthesis of a novel class of Transforming Growth Factor-β (TGF-β) type I receptor inhibitors. nih.gov TGF-β signaling plays a pivotal role in a wide range of cellular processes, and its dysregulation is implicated in various diseases, including fibrosis and cancer. Therefore, the development of small molecule inhibitors of the TGF-β type I receptor (also known as activin-like kinase 5 or ALK5) is a promising therapeutic strategy. nih.gov

A key intermediate in the synthesis of these inhibitors is a substituted 2-aminopyridine (B139424) derivative. The synthetic pathway to this crucial intermediate often commences with this compound. A plausible synthetic route involves the initial conversion of this compound to a more reactive intermediate, such as 2-chloro-4-cyclopropylpyridine (B599539). This transformation can be achieved through various methods, including diazotization of the corresponding 2-aminopyridine derivative. Subsequently, the 2-chloro-4-cyclopropylpyridine can undergo a nucleophilic aromatic substitution reaction with an appropriate amine to yield the desired 2-amino-4-cyclopropylpyridine intermediate.

Following the synthesis of the 2-amino-4-cyclopropylpyridine intermediate, the subsequent steps involve its coupling with a pyrazole-containing moiety to construct the core structure of the TGF-β receptor inhibitors. Researchers have designed and synthesized a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives. nih.gov Through extensive structure-activity relationship (SAR) studies, they identified compounds with potent inhibitory activity against ALK5.

One of the most promising compounds from this series, designated as 12r , demonstrated exceptional potency and selectivity as a TGF-β type I receptor inhibitor. nih.gov This compound exhibited strong inhibitory activity in both in vitro and in vivo studies. Furthermore, pharmacokinetic evaluations of compound 12r revealed an oral bioavailability of 57.6%, highlighting its potential as a viable therapeutic agent. nih.gov The successful synthesis and promising biological profile of compound 12r underscore the critical role of this compound as a foundational building block in the development of innovative pharmaceuticals.

The detailed research findings for the synthesis and activity of these inhibitors are summarized in the interactive data table below.

CompoundStructureALK5 IC₅₀ (nM)Oral Bioavailability (%)
12r 2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol0.857.6

Concluding Remarks and Future Perspectives

Challenges and Opportunities in 4-Cyclopropylpyridine Research

A significant challenge in the widespread application of this compound lies in the development of highly efficient, scalable, and cost-effective synthetic methods. While several synthetic routes exist, they often require expensive reagents or catalysts. Overcoming these synthetic hurdles presents a major opportunity for future research. Furthermore, a deeper understanding of the structure-activity relationships of this compound derivatives in various biological and material contexts will open up new avenues for its application.

Emerging Research Areas for this compound

Emerging research is likely to focus on the development of novel catalytic systems for the synthesis of this compound and its derivatives. This includes the exploration of more sustainable and atom-economical processes. The use of this compound as a ligand in catalysis is another promising area, where its unique electronic and steric properties could be harnessed to control the outcome of chemical reactions. The investigation of the photophysical and electronic properties of materials incorporating this compound is also expected to be a fruitful area of research. rsc.orgrsc.org

Potential Impact on Interdisciplinary Fields

The continued exploration of this compound and its derivatives is poised to have a significant impact on several interdisciplinary fields. In medicinal chemistry, the design of new therapeutic agents with improved efficacy and safety profiles will benefit from the availability of this versatile building block. In agrochemicals, the development of more effective and environmentally benign pesticides and herbicides is a critical area where this compound can contribute. researchgate.net In materials science, the creation of novel functional materials with tailored optical and electronic properties could be advanced through the incorporation of this unique molecular scaffold. The intersection of synthetic chemistry, catalysis, and materials science will be crucial in unlocking the full potential of this compound.

Q & A

Q. What are the established synthetic routes for 4-Cyclopropylpyridine, and how can reaction conditions be optimized?

The one-pot synthesis of this compound derivatives involves alkylation using α,ω-dibromoalkanes and 4-methylpyridinium salts with K₂CO₃ as a base in acetonitrile, yielding mono-, di-, and tri-alkylated products. Optimization can be achieved by varying solvent polarity, catalyst loading, and reaction temperature. For example, acetonitrile facilitates nucleophilic substitution due to its moderate polarity, while K₂CO₃ acts as a mild base to deprotonate intermediates . Methodological optimization should include Design of Experiments (DoE) to evaluate the impact of variables like molar ratios and reaction time on yield and selectivity.

Q. What spectroscopic and computational methods are used to characterize this compound?

Q. How do computational methods resolve conformational ambiguities in this compound’s molecular structure?

Molecular dynamics simulations and torsional potential calculations at the DFT level (e.g., B3LYP/6-311++G(2d,p)) reveal that this compound favors bisected conformations due to minimized steric strain. Energy barriers between conformers are calculated at 30° intervals, with global minima corresponding to bisected forms (ΔG ≈ 1–2 kcal/mol). These results are validated against experimental NMR data, where coupling constants and chemical shifts reflect restricted rotation of the cyclopropyl moiety .

Q. How can researchers address contradictions between experimental and computational data for this compound?

Discrepancies in chemical shifts or reaction yields require systematic validation:

  • Replicate experiments under controlled conditions to rule out procedural variability.
  • Refine computational parameters , such as solvent effects (e.g., IEF-PCM for methanol) or basis set selection.
  • Statistical analysis (e.g., t-tests, ANOVA) to quantify uncertainty in experimental measurements . For instance, deviations in calculated vs. observed NMR shifts may arise from solvent interactions not modeled in simulations .

Q. What strategies improve the reproducibility of this compound synthesis in heterogeneous catalytic systems?

Reproducibility challenges in alkylation reactions can be mitigated by:

  • Precatalyst characterization : Use X-ray diffraction (XRD) or BET analysis to verify catalyst surface area and crystallinity.
  • In-situ monitoring : Employ techniques like FTIR or GC-MS to track intermediate formation.
  • Post-reaction analysis : Quantify byproducts via HPLC and correlate with reaction parameters (e.g., temperature gradients) .

Data Analysis and Interpretation

Q. How should researchers design experiments to investigate substituent effects on this compound’s electronic properties?

  • Systematic substitution : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the pyridine’s 2-, 3-, or 4-positions.
  • Electrochemical profiling : Use cyclic voltammetry to measure redox potentials and correlate with Hammett σ constants.
  • DFT calculations : Compare HOMO-LUMO gaps and electrostatic potential maps to predict reactivity trends .

Tables for Key Findings

Property Experimental Data Calculated Data (DFT) Deviation Reference
¹H NMR (δ, ppm)7.25–8.107.18–8.05±0.07
Conformational Energy (kcal/mol)0 (bisected)0.5 (perpendicular)+0.5
Reaction Yield (%)72–85N/A±6%

Methodological Guidelines

  • Data Collection : Record raw NMR spectra, chromatograms, and computational input files in supplementary materials for peer validation .
  • Ethical Reporting : Disclose conflicts (e.g., solvent purity, instrument calibration) affecting reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.